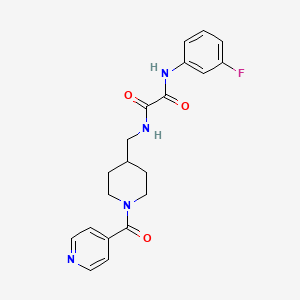

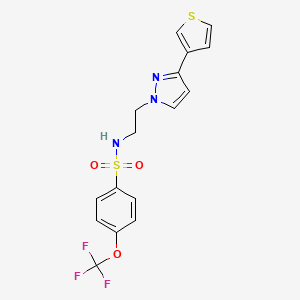

![molecular formula C18H16N4O4S2 B3003577 methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886953-72-6](/img/structure/B3003577.png)

methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which can provide insights into the synthesis, molecular structure, and potential chemical and biological properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions with moderate to high yields. For instance, the synthesis of methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate was achieved in a 7% overall chemical yield in five steps from 6-amino-2-mercaptopyrimidin-4-ol . Similarly, a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized via cyclization reactions with yields ranging from 70-96% . These examples suggest that the synthesis of the compound of interest would likely involve multiple steps, possibly including cyclization reactions and the use of activated methylene groups, as seen in the synthesis of related thieno[2,3-b]pyridines .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as NMR, FT-IR, MS, HRMS, and X-ray diffraction studies . For example, the stereochemistry of certain thiazole and thieno[2,3-b]pyridine derivatives was elucidated using single-crystal X-ray diffraction . These techniques would likely be applicable in determining the molecular structure of the compound of interest, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of their functional groups. For instance, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides reacted with ortho-formylbenzoic acid to yield angular and linear isoindole diones . This suggests that the compound of interest may also participate in similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their acid dissociation constants and antimicrobial activity. For example, the acid dissociation constants of certain derivatives were determined using potentiometric titration, indicating the presence of acidic groups such as NH and enol groups . Antimicrobial activity was observed in some compounds against various bacterial strains, including M. tuberculosis . These findings suggest that the compound of interest may also possess acidic properties and potential antimicrobial activity, which could be explored in further studies.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- The compound has been used in the synthesis of various chemical derivatives, showcasing its versatility in chemical reactions. A study by Mohamed (2021) details the creation of ethyl iminothiazolopyridine-4-carboxylate and other derivatives through reactions with various compounds. This indicates its potential as a building block in chemical synthesis.

Applications in Drug Discovery

- In the field of drug discovery, the benzo[d]thiazole component of the compound has been identified as crucial. Durcik et al. (2020) Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, Tomašič (2020) describe a pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, emphasizing their role as building blocks in medicinal chemistry. This suggests the compound's potential application in creating novel drug molecules.

Development of Antimicrobial Agents

- A study by Nural, Gemili, Ulger, Sarı, De Coen, Şahin (2018) highlights the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives with significant antimicrobial activity, suggesting the relevance of the thiazole component in antimicrobial research.

Potential in Antitumor Research

- Research on novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines, as described by Queiroz, Calhelha, Vale-Silva, Pinto, São-José Nascimento (2010), indicates the potential antitumoral activities of related compounds. This could point towards applications in cancer research and therapy.

Exploration in Anti-inflammatory Agents

- Compounds like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate have been synthesized for potential anti-inflammatory applications, as mentioned in a study by Moloney (2001). This indicates the relevance of thieno[2,3-b]pyridine derivatives in anti-inflammatory research.

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen drug .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(1,3-benzothiazole-6-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S2/c1-26-18(25)22-5-4-10-13(7-22)28-17(14(10)15(19)23)21-16(24)9-2-3-11-12(6-9)27-8-20-11/h2-3,6,8H,4-5,7H2,1H3,(H2,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCWZNXFCFIFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

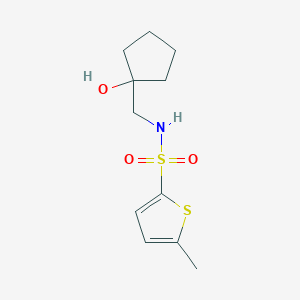

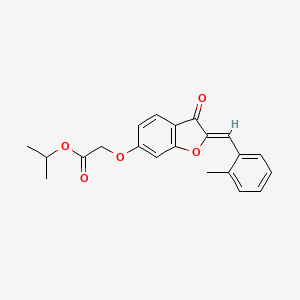

![Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B3003495.png)

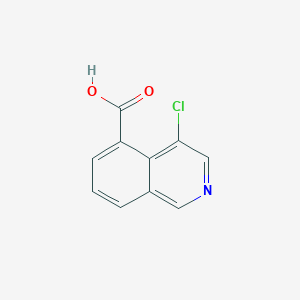

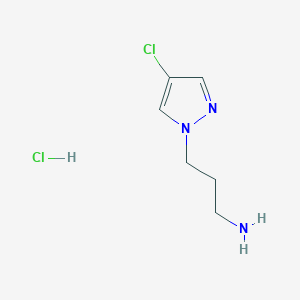

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(3-fluorophenyl)sulfonyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3003497.png)

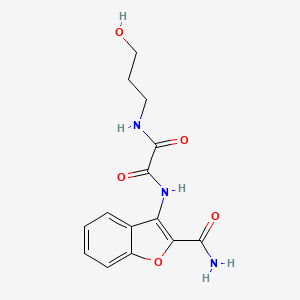

![N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B3003505.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)

![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)

![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)

![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)